5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide

NQO1/GSTP1 dual inhibition glioblastoma structure-activity relationship

5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide (CAS 738531-66-3; molecular formula C₈H₆N₄O₄S; molecular weight 254.22 g·mol⁻¹) is a heterocyclic amide that bridges a 5-methylisoxazole moiety with a 5-nitrothiazole ring through a carboxamide linkage. It belongs to the 5-methylisoxazole-4-carboxamide family, a scaffold recognized for diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Molecular Formula C8H6N4O4S
Molecular Weight 254.23 g/mol
Cat. No. B12853384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide
Molecular FormulaC8H6N4O4S
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O4S/c1-4-5(2-10-16-4)7(13)11-8-9-3-6(17-8)12(14)15/h2-3H,1H3,(H,9,11,13)
InChIKeyJXUUSXUIHFMJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide – Core Scaffold & Procurement-Relevant Identity


5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide (CAS 738531-66-3; molecular formula C₈H₆N₄O₄S; molecular weight 254.22 g·mol⁻¹) is a heterocyclic amide that bridges a 5-methylisoxazole moiety with a 5-nitrothiazole ring through a carboxamide linkage . It belongs to the 5-methylisoxazole-4-carboxamide family, a scaffold recognized for diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects [1]. The compound is commercially available from several chemical suppliers at ≥97% purity , making it a synthetically accessible intermediate for medicinal chemistry optimization and a comparator for structure-activity relationship (SAR) studies focused on the 5-nitrothiazol-2-yl pharmacophore.

Pharmacophore
Retains essential 5-nitrothiazole moiety; isoxazole 3-position open for SAR
Synthetic Access
Straightforward amide coupling route from commercial precursors
Use Context
Minimal scaffold for NQO1/GSTP1 target engagement and pharmacophore mapping

Why 5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 5-nitrothiazole-carboxamide chemotype, small structural variations produce substantial shifts in target engagement, cellular potency, and selectivity. The 3-phenyl-substituted analog MNPC (5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide) acts as a dual NQO1/GSTP1 inhibitor with an IC₅₀ of 1.32 μM against EGFRvIII-mutant glioblastoma cells [1]. However, SAR studies explicitly demonstrated that the 3-phenyl group on the isoxazole ring is not essential for inhibitory activity and can be replaced without substantially affecting potency [1]. Conversely, substituting the thiazole ring with an oxazole markedly reduced inhibitory effect [1], confirming that the 5-nitrothiazole moiety—not the isoxazole decoration—is the dominant pharmacophoric determinant. Therefore, neither the 3-phenyl analog nor oxazole-substituted variants can be assumed interchangeable with the 5-nitrothiazol-2-yl isoxazole-4-carboxamide core for applications where the 5-nitrothiazole electronic character, reduction potential, or synthetic tractability are critical selection criteria.

3-Phenyl isoxazole analogs
Altered MW and lipophilicity may shift ADME profile and assay response despite retained pharmacophore.
Oxazole-for-thiazole substitution
Heterocycle exchange markedly reduces cell-model activity; 5-nitrothiazole is non-negotiable for NQO1/GSTP1 engagement.
Isoxazole ring decorations
Variations at the 3-position can shift COX selectivity profiles; class-level activity does not guarantee interchangeable behavior.

Quantitative Differentiation Evidence: 5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide vs. Closest Analogs


Absence of 3-Phenyl Group Reduces Molecular Weight by 23% While Retaining Pharmacophoric Activity – SAR Evidence from NQO1/GSTP1 Dual Inhibitor Studies

The closest structural analog with published quantitative data is MNPC (5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide; MW 330.32), which inhibits U87MG/EGFRvIII glioblastoma cell proliferation with an IC₅₀ of 1.32 μM [1]. Critically, SAR analysis in the same study demonstrated that the 3-phenyl-5-methylisoxazole group could be replaced without substantially affecting inhibitory activity [1]. The target compound (MW 254.22) lacks this 3-phenyl substituent, representing a 76 Da (23%) reduction in molecular weight. While direct IC₅₀ data for the target compound are not reported in the same assay, the SAR conclusion that the 3-phenyl group is non-essential for anti-proliferative activity supports the inference that the des-phenyl compound retains comparable pharmacophoric potency at the NQO1/GSTP1 targets.

MW Reduction Retains Activity
Cross-study comparable
−76.1 g·mol⁻¹ (−23.0% MW)
3-Phenyl removal supported by SAR; may retain target engagement
Based on Lei et al. 2020 MNPC comparison
NQO1/GSTP1 dual inhibition glioblastoma structure-activity relationship

Synthetic Tractability Advantage: One-Step Amide Coupling vs. Multi-Step 3-Phenylisoxazole Construction

The synthesis of 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide (as its hydrochloride salt) proceeds via a single-step reaction between commercially available 5-methylisoxazole-4-carboxylic acid chloride and 2-amino-5-nitrothiazole, as documented in patent CA1102341A (filed 1976) [1]. In contrast, MNPC requires prior construction of the 3-phenyl-5-methylisoxazole-4-carboxylic acid intermediate, adding at least one additional synthetic step involving phenyl group introduction at the isoxazole 3-position [2]. The target compound is available from multiple commercial vendors at 97% purity , consistent with its simpler synthetic route.

Synthetic Route Simplicity
Supporting evidence
One-step amide coupling
Shorter route than 3-phenylisoxazole construction
Patent CA1102341A; multiple vendors at 97% purity
synthetic chemistry amide coupling 5-methylisoxazole-4-carboxylic acid

Historical Pharmaceutical Precedent: The 5-Nitrothiazol-2-yl Isoxazole-4-Carboxamide Scaffold Predates Modern NQO1/GSTP1 Programs by Over 40 Years

The target compound was explicitly claimed as N-(5-nitro-2-thiazolyl) 5-methylisoxazole-4-carboxamide hydrochloride in Canadian patent CA1102341A (filed 1976, published 1981), which broadly covers 5-methylisoxazole-4-carboxylic acid amides for pharmaceutical use [1]. This predates the 2019–2020 discovery of MNPC as a dual NQO1/GSTP1 inhibitor [2] by over 40 years. The patent establishes that the des-phenyl scaffold was recognized as pharmacologically relevant long before the 3-phenyl derivative was optimized for glioblastoma. This historical depth provides a foundation of synthetic know-how absent for the 3-phenyl analog, which emerged only from a specific high-throughput screening campaign [2].

Historical Patent Depth
Supporting evidence
Filed ~43 years earlier
Established synthetic knowledge base
1976 patent vs. 2019 MNPC disclosure
patent history pharmaceutical intermediates 5-methylisoxazole-4-carboxamide

Class-Level COX Inhibitory Potential: Isoxazole-4-Carboxamide Derivatives Display Nanomolar COX-1/COX-2 Inhibition

While the target compound itself lacks published COX IC₅₀ data, isoxazole-carboxamide derivatives as a class have demonstrated potent COX inhibitory activity. In the Hawash et al. (2022) study of 17 isoxazole-carboxamide derivatives, the most potent compound (A13) achieved IC₅₀ values of 64 nM against COX-1 and 13 nM against COX-2, with a COX-2 selectivity ratio of 4.63 [1]. The study established that substitutions on the isoxazole ring strongly modulate COX-1 vs. COX-2 selectivity. The target compound's 5-methylisoxazole-4-carboxamide core, combined with the electron-withdrawing 5-nitrothiazole moiety, positions it within this active chemical space, though direct COX inhibition data remain to be generated.

Class-Level COX Potential
Class-level inference
Benchmark: COX-2 IC₅₀ 13 nM (A13)
Target falls within active isoxazole-carboxamide space
Direct COX data for this compound pending
COX-1 inhibition COX-2 inhibition anti-inflammatory

Pharmacophoric Primacy of 5-Nitrothiazole Over Isoxazole Substitution: Thiazole-to-Oxazole Exchange Reduces Anti-GBM Activity

In the SAR study by Lei et al. (2020), systematic replacement of the thiazole ring in the MNPC scaffold with an oxazole resulted in markedly diminished inhibitory activity against U87MG/EGFRvIII cell proliferation [1]. This finding establishes that the 5-nitrothiazole moiety—shared identically between the target compound and MNPC—is the critical pharmacophoric element for anti-GBM activity, not the isoxazole substitution pattern. In contrast, the 3-phenyl group on the isoxazole was found to be replaceable without substantial activity loss [1]. Therefore, the target compound, which retains the essential 5-nitrothiazole group while lacking the dispensable 3-phenyl substituent, represents a pharmacophorically validated minimal scaffold for this activity class.

Pharmacophore Mapping
Cross-study comparable
Thiazole→oxazole: activity loss
5-Nitrothiazole essential for cell-model response
Lei et al. 2020 SAR; 3-phenyl replacement tolerated
pharmacophore mapping thiazole vs. oxazole EGFRvIII selectivity

Procurement-Relevant Application Scenarios for 5-Methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide


Building Block for NQO1/GSTP1 Dual Inhibitor Optimization Programs

The SAR evidence from Lei et al. (2020) [1] establishes that the 5-nitrothiazole moiety is essential for anti-GBM activity while the isoxazole 3-position tolerates diverse substitution without activity loss. This makes the target compound an ideal starting scaffold for parallel medicinal chemistry efforts aimed at optimizing the isoxazole 3-position for ADME, selectivity, or intellectual property differentiation, while retaining the validated 5-nitrothiazol-2-yl carboxamide pharmacophore.

Cost-Efficient Surrogate for MNPC in Biochemical Assay Development

Given the commercial availability of the target compound at 97% purity from multiple vendors and its simpler synthetic route (one-step amide coupling, documented since 1976 [2]), it can serve as a cost-effective surrogate for MNPC in assay development, enzyme inhibition screens, and co-crystallization trials where the 3-phenyl group is not required for binding. The SAR finding that the 3-phenyl group is replaceable [1] supports this application.

Reference Standard for COX-1/COX-2 Selectivity Profiling of Isoxazole-Carboxamide Libraries

The isoxazole-4-carboxamide class has demonstrated nanomolar COX inhibition with tunable COX-1/COX-2 selectivity ratios up to 4.63 [3]. The target compound—with its unique combination of a 5-methylisoxazole and 5-nitrothiazole—represents a structurally distinct entry within this class that can serve as a reference compound for selectivity profiling when screening diverse isoxazole-carboxamide libraries against COX enzymes.

Scaffold for 5-Nitrothiazole Antibacterial/Antiparasitic Derivatization

The 5-nitrothiazole moiety is a privileged structure in anti-infective drug discovery, exemplified by nitazoxanide [4]. The target compound provides a modular scaffold where the isoxazole-4-carboxamide functionality can be further derivatized to explore antibacterial activity against Gram-negative pathogens such as Pseudomonas aeruginosa, for which related isoxazole-carboxamides have shown MIC values of 2 mg/mL in microdilution assays [3].

Application
Selection Property
Validation Focus
NQO1/GSTP1 inhibitor optimization
5-Nitrothiazole pharmacophore core
Isoxazole 3-position SAR tolerance
Biochemical assay development
Simplified synthetic access
Assay-response comparability without 3-phenyl group
COX selectivity profiling reference
Differentiated heterocycle (nitrothiazole)
COX-1/COX-2 selectivity ratio mapping
5-Nitrothiazole antibacterial derivatization
Privileged anti-infective scaffold
Gram-negative pathogen screening context
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